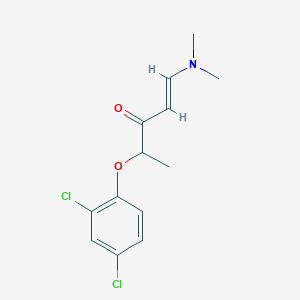

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Beschreibung

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound characterized by a pentenone backbone substituted with a 2,4-dichlorophenoxy group at the 4-position and a dimethylamino group at the 1-position. The dichlorophenoxy moiety is structurally analogous to synthetic auxin herbicides like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), which are widely used in agriculture .

Eigenschaften

IUPAC Name |

(E)-4-(2,4-dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c1-9(12(17)6-7-16(2)3)18-13-5-4-10(14)8-11(13)15/h4-9H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHLBTPPLHEZBM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one typically involves the reaction of 2,4-dichlorophenol with a suitable pentenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the phenoxy group. The dimethylamino group is introduced through a subsequent reaction with dimethylamine under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Phenoxy Substituents

The phenoxy group’s substitution pattern significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Key Observations :

Comparison with Non-Phenoxy Enone Derivatives

The enone system (α,β-unsaturated ketone) is a reactive moiety present in bioactive molecules. For example:

- TAK-385: A GnRH antagonist with a dimethylamino group and enone-like structure. Unlike the target compound, TAK-385’s complex heterocyclic framework reduces cytochrome P450 inhibition, highlighting how structural complexity can mitigate pharmacokinetic issues .

- 1-Penten-3-one: A simpler enone shown to induce plant defense responses via jasmonate pathways . The target compound’s dichlorophenoxy and dimethylamino groups may enhance its stability and bioactivity compared to this volatile natural compound.

Physicochemical Properties

Data from analogs suggest trends in the target compound’s properties:

- Acid Dissociation (pKa) : Predicted pKa ~6.41 for methyl-substituted analogs vs. lower pKa for electron-withdrawing groups (e.g., chlorine), affecting solubility and ionizability.

Biologische Aktivität

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and toxicology. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its effects.

- Molecular Formula : C13H15Cl2NO2

- Molar Mass : 288.17 g/mol

- CAS Number : 1164488-28-1

The compound features a dichlorophenoxy group linked to a pentenone backbone with a dimethylamino substituent, which may influence its biological interactions.

The biological activity of 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is hypothesized to involve several mechanisms:

- Enzyme Interaction : The dichlorophenoxy moiety may interact with various enzymes, modulating metabolic pathways.

- Receptor Binding : The dimethylamino group potentially enhances binding affinity to specific receptors, influencing signal transduction pathways.

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or inhibition of cell proliferation.

Cytotoxicity Studies

Research has indicated that 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one shows significant cytotoxicity against various cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 15.0 | Induction of apoptosis |

| MCF-7 (Breast) | 20.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Toxicological Profiles

In addition to its potential therapeutic benefits, the compound has been evaluated for toxicity:

- Acute Toxicity : Studies reveal low acute toxicity in animal models.

- Chronic Exposure : Long-term exposure assessments indicate potential reproductive toxicity and carcinogenic effects, necessitating caution in handling and application.

Research Findings

Recent studies have further elucidated the biological profile of this compound:

- In Vitro Studies : Demonstrated moderate cytotoxicity against human tumor cell lines with a focus on the mechanism involving tubulin dynamics.

- In Vivo Models : Initial animal studies indicate favorable pharmacokinetic properties but raise concerns regarding long-term exposure effects.

- Comparative Analysis : Compared to similar compounds, this compound exhibits unique pharmacological profiles that may be advantageous in specific therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.